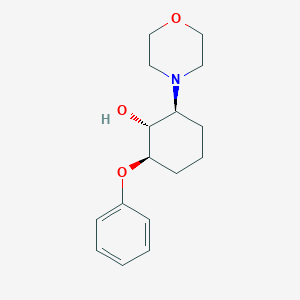![molecular formula C29H33NO12 B217667 6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 103851-20-3](/img/structure/B217667.png)
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a derivative of doxorubicin, an anthracycline antibiotic widely used in cancer treatment. This compound is designed to improve the pharmacokinetic properties and reduce the side effects associated with doxorubicin. It is primarily investigated for its potential in targeted cancer therapy due to its ability to form stable conjugates with various carriers, enhancing its delivery to tumor cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves the modification of doxorubicin through the introduction of a hydroxyethyl group. This can be achieved via a reaction between doxorubicin and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to ensure the final product’s quality and consistency. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species (ROS).
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The hydroxyethyl group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug delivery systems and conjugation chemistry.
Biology: Investigated for its interactions with cellular components and its ability to induce apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent in targeted cancer therapy, particularly for breast cancer and leukemia.
Mechanism of Action
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, leading to DNA strand breaks and apoptosis.
Reactive Oxygen Species Generation: The compound generates reactive oxygen species, causing oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer therapy.
Epirubicin: A stereoisomer of doxorubicin with similar anticancer properties but reduced cardiotoxicity.
Daunorubicin: Another anthracycline antibiotic used in the treatment of leukemia.
Uniqueness
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is unique due to its enhanced pharmacokinetic properties and reduced side effects compared to doxorubicin. The hydroxyethyl group improves its solubility and stability, making it a promising candidate for targeted drug delivery systems .
Properties
CAS No. |
103851-20-3 |
|---|---|
Molecular Formula |
C29H33NO12 |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H33NO12/c1-12-11-41-28(22(23(12)34)30-6-7-31)42-16-9-29(39,17(33)10-32)8-14-19(16)27(38)21-20(25(14)36)24(35)13-4-3-5-15(40-2)18(13)26(21)37/h3-5,12,16,22-23,28,30-32,34,36,38-39H,6-11H2,1-2H3 |
InChI Key |
HJGSENVQDBKIJB-UHFFFAOYSA-N |
SMILES |
CC1COC(C(C1O)NCCO)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O |
Canonical SMILES |
CC1COC(C(C1O)NCCO)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O |
Synonyms |
N-(2-hydroxyethyl)doxorubicin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)


![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)
![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)


![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)





